
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine is an organogermanium compound. Organogermanium compounds are known for their unique properties and potential applications in various fields, including materials science, medicinal chemistry, and organic synthesis. The presence of germanium in the molecular structure imparts distinctive chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine typically involves the reaction of a suitable germanium precursor with an alkyne and an imine. One possible synthetic route could involve the following steps:
Preparation of the Germanium Precursor: Triethylgermanium chloride can be synthesized by reacting germanium tetrachloride with triethylaluminum.
Formation of the Alkyne: The alkyne moiety can be introduced by reacting the germanium precursor with a propargyl halide under basic conditions.
Imine Formation: The final step involves the condensation of the alkyne-containing germanium compound with benzylamine to form the imine.
Industrial Production Methods
Industrial production methods for organogermanium compounds often involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The germanium atom can participate in substitution reactions, where one of the triethyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while reduction may produce a primary amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine can be used as a precursor for the synthesis of more complex organogermanium compounds. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
Organogermanium compounds have been studied for their potential biological activities, including anticancer, antiviral, and immunomodulatory effects. This compound may have similar applications, although specific studies would be required to confirm its efficacy.
Industry
In industry, this compound can be used in the development of advanced materials, such as semiconductors and optoelectronic devices. Its unique properties may also make it suitable for use in catalysis and other chemical processes.
Wirkmechanismus
The mechanism of action of (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In chemical reactions, the germanium atom can act as a Lewis acid, facilitating various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-N-Benzyl-3-(trimethylgermyl)prop-2-yn-1-imine: Similar structure with methyl groups instead of ethyl groups.
(1E)-N-Benzyl-3-(triethylsilyl)prop-2-yn-1-imine: Silicon analogue with similar properties.
(1E)-N-Benzyl-3-(triethylstannyl)prop-2-yn-1-imine: Tin analogue with different reactivity.
Uniqueness
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine is unique due to the presence of germanium, which imparts specific electronic and steric properties
Eigenschaften
CAS-Nummer |
139931-16-1 |
|---|---|
Molekularformel |
C16H23GeN |
Molekulargewicht |
302.0 g/mol |
IUPAC-Name |
N-benzyl-3-triethylgermylprop-2-yn-1-imine |
InChI |
InChI=1S/C16H23GeN/c1-4-17(5-2,6-3)13-10-14-18-15-16-11-8-7-9-12-16/h7-9,11-12,14H,4-6,15H2,1-3H3 |
InChI-Schlüssel |
KDDSKIKZVSRQES-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)C#CC=NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
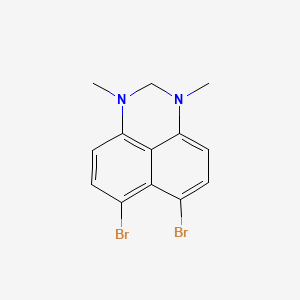

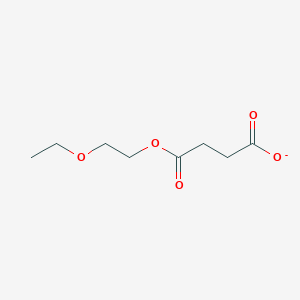
![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)
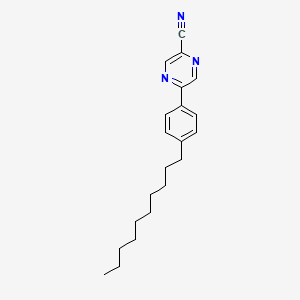
![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
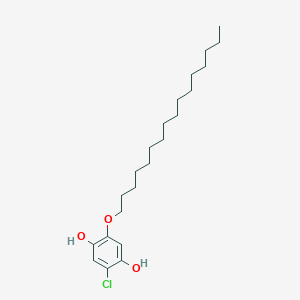
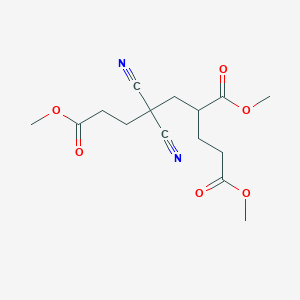

![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)

